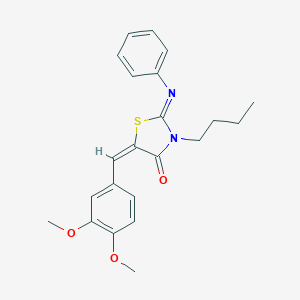![molecular formula C20H20ClN3O2S B298946 (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolone derivatives, which have been extensively studied for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing DNA damage, inhibiting the activity of topoisomerase II, and disrupting the microtubule network.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved yield and purity. Furthermore, the potential applications of this compound in other areas, such as anti-inflammatory and antioxidant therapy, should also be explored.
In conclusion, (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a promising compound with potential therapeutic applications. The research on this compound has provided valuable insights into its anticancer activity and biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action and to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-chloro-3-methylaniline with 5-(piperidin-1-yl)furan-2-carbaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The resulting product is then subjected to cyclization using sodium acetate and acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Propiedades
Nombre del producto |
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C20H20ClN3O2S |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-15(21)6-5-7-16(13)22-20-23-19(25)17(27-20)12-14-8-9-18(26-14)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11H2,1H3,(H,22,23,25)/b17-12- |
Clave InChI |
HIXKYJKKNUSIGH-ATVHPVEESA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2 |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)

![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)